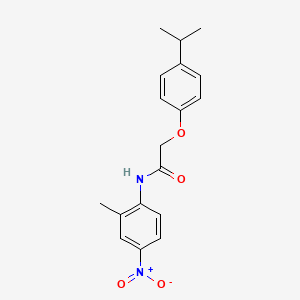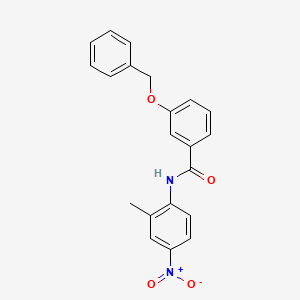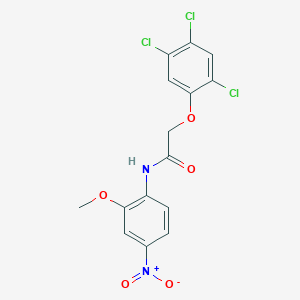
2-(4-isopropylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
Übersicht
Beschreibung
2-(4-isopropylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide, also known as W-13, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of calmodulin, which is a protein that plays a crucial role in a variety of cellular processes.
Wirkmechanismus
2-(4-isopropylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide inhibits the activity of calmodulin by binding to its hydrophobic pocket, which is essential for its interaction with target proteins. This binding prevents calmodulin from binding to its target proteins, leading to a downstream effect on cellular processes that are regulated by calmodulin.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of calmodulin by this compound has been shown to reduce the activity of ion channels, enzymes, and other proteins that are regulated by calmodulin. This inhibition has been implicated in the regulation of muscle contraction, neurotransmitter release, and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-isopropylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has several advantages as a tool for studying calmodulin. It is a potent inhibitor of calmodulin, with an IC50 value in the nanomolar range. It is also relatively specific for calmodulin, with minimal effects on other proteins. However, this compound has some limitations as well. It is a small molecule that may not penetrate cells well, and it may have off-target effects at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of calmodulin. Another area of interest is the use of this compound and other calmodulin inhibitors as potential therapeutics for diseases such as cancer and neurodegenerative disorders. Additionally, the role of calmodulin in other cellular processes, such as autophagy and apoptosis, is an area of active investigation that may benefit from the use of this compound as a tool.
Wissenschaftliche Forschungsanwendungen
2-(4-isopropylphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been widely used in scientific research as a tool to study the role of calmodulin in various cellular processes. Calmodulin is involved in the regulation of ion channels, enzymes, and other proteins, and its dysfunction has been implicated in several diseases, including cancer and neurodegenerative disorders. This compound has been shown to inhibit the activity of calmodulin in vitro and in vivo, making it a valuable tool for studying the role of this protein in disease.
Eigenschaften
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(2)14-4-7-16(8-5-14)24-11-18(21)19-17-9-6-15(20(22)23)10-13(17)3/h4-10,12H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUAZAJNLFCLAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)COC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B3981785.png)



![1-(5-bromo-2-chlorobenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3981804.png)
![(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B3981812.png)




![N-[2-(4-tert-butylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B3981865.png)
![4-[(2-hydroxyethyl)(isopropyl)amino]-1,1-diphenyl-2-butyn-1-ol](/img/structure/B3981873.png)

![3,5-dimethyl-1-[(phenylthio)acetyl]piperidine](/img/structure/B3981895.png)